molecular formula C20H38N2 B8042711 1-N,4-N-dicyclohexyl-1-N,4-N-dimethylcyclohexane-1,4-diamine

1-N,4-N-dicyclohexyl-1-N,4-N-dimethylcyclohexane-1,4-diamine

Cat. No.: B8042711
M. Wt: 306.5 g/mol
InChI Key: CSWBRCVEUJZQRB-UHFFFAOYSA-N
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Description

1-N,4-N-dicyclohexyl-1-N,4-N-dimethylcyclohexane-1,4-diamine is a complex organic compound with significant applications in various fields of chemistry and industry. This compound is known for its unique structure, which includes two cyclohexyl groups and two methyl groups attached to a cyclohexane-1,4-diamine backbone. Its molecular formula is C20H38N2.

Properties

IUPAC Name

1-N,4-N-dicyclohexyl-1-N,4-N-dimethylcyclohexane-1,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H38N2/c1-21(17-9-5-3-6-10-17)19-13-15-20(16-14-19)22(2)18-11-7-4-8-12-18/h17-20H,3-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSWBRCVEUJZQRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCCC1)C2CCC(CC2)N(C)C3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H38N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-N,4-N-dicyclohexyl-1-N,4-N-dimethylcyclohexane-1,4-diamine typically involves the reaction of cyclohexylamine with formaldehyde and hydrogen in the presence of a catalyst. The reaction conditions often include elevated temperatures and pressures to facilitate the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-N,4-N-dicyclohexyl-1-N,4-N-dimethylcyclohexane-1,4-diamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding amine oxides.

    Reduction: It can be reduced to form secondary amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amine groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like alkyl halides and acyl chlorides are commonly employed.

Major Products Formed

    Oxidation: Amine oxides.

    Reduction: Secondary amines.

    Substitution: Various substituted amines depending on the nucleophile used.

Scientific Research Applications

1-N,4-N-dicyclohexyl-1-N,4-N-dimethylcyclohexane-1,4-diamine has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry to form complexes with metals.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the synthesis of polymers and other advanced materials.

Mechanism of Action

The mechanism by which 1-N,4-N-dicyclohexyl-1-N,4-N-dimethylcyclohexane-1,4-diamine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

    trans-N,N’-Dimethylcyclohexane-1,2-diamine: A similar compound with a different substitution pattern on the cyclohexane ring.

    N,N’-Dicyclohexylcarbodiimide: Another related compound used in peptide synthesis.

Uniqueness

1-N,4-N-dicyclohexyl-1-N,4-N-dimethylcyclohexane-1,4-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specialized applications where other similar compounds may not be as effective.

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